7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

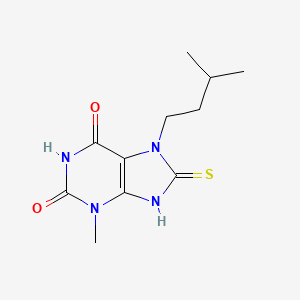

Chemical Structure and Properties:

7-Isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 126118-61-4) is a purine derivative with the molecular formula C11H16N4O2S and a molar mass of 268.34 g/mol . Key properties include:

- Melting Point: 328–329°C

- Density: 1.38 g/cm³ (predicted)

- pKa: 7.43 (predicted), suggesting moderate acidity .

The compound features a 3-methyl group at position 3, an isopentyl (3-methylbutyl) chain at position 7, and a mercapto (-SH) group at position 6.

Properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-6(2)4-5-15-7-8(12-11(15)18)14(3)10(17)13-9(7)16/h6H,4-5H2,1-3H3,(H,12,18)(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEOPOLAQTXBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(NC1=S)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring is constructed through cyclization reactions.

Introduction of Functional Groups: The isopentyl, mercapto, and methyl groups are introduced through substitution reactions using appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or functional groups.

Substitution: The isopentyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group might yield disulfides, while substitution reactions could introduce new functional groups to the purine ring.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study purine metabolism and enzyme interactions.

Medicine: Potentially as a therapeutic agent or a precursor for drug development.

Industry: In the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of “7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Modulating Receptor Activity: Affecting signal transduction pathways.

Altering Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Compound 1 : 1,3,7-Trimethyl-1H-Purine-2,6(3H,7H)-Dione

- Molecular Formula : C8H10N4O2

- Molecular Weight : 194.19 g/mol .

- Key Differences : Lacks sulfur-containing substituents (e.g., mercapto or thioether groups). The simplified structure may enhance metabolic stability but reduce receptor binding versatility compared to sulfur-modified analogs.

Compound 2 : 3,7-Dimethyl-1H-Purine-2,6(3H,7H)-Dione Derivatives

- Example : N-(arylpiperazinylalkyl)acetamide derivatives (e.g., compounds 4, 5, 8, 12, 15 in ).

- Key Features : Introduction of arylpiperazine and polymethylene spacers optimizes affinity for 5-HT6 and D2 receptors .

- SAR Insight : A three-methylene spacer and 2,3-dichlorophenylpiperazine substituent maximize receptor binding .

Substituent-Driven Comparisons

Compound 3 : 7-Benzyl-8-(Isopentylthio)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione (CID 980564)

- Molecular Formula : C18H22N4O2S

- Molecular Weight : 358.46 g/mol .

- Key Differences :

- Benzyl group at position 7 instead of isopentyl.

- Isopentylthio (-S-isopentyl) at position 8 instead of mercapto (-SH).

- Implications: The thioether group may enhance lipophilicity and membrane permeability compared to the mercapto group in the target compound.

Target Compound : 7-Isopentyl-8-Mercapto-3-Methyl-1H-Purine-2,6(3H,7H)-Dione

- However, this may also increase susceptibility to oxidation .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Higher molecular weight in CID 980564 may reduce solubility but improve lipid bilayer penetration.

- The target compound’s lower pKa compared to non-sulfur analogs suggests altered solubility and ionization under physiological conditions.

Biological Activity

7-Isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structural features including an isopentyl group and a mercapto group. This compound has garnered attention due to its potential biological activities, particularly in relation to enzymatic interactions and gene expression modulation.

Chemical Structure and Properties

The IUPAC name of the compound is 3-methyl-7-(3-methylbutyl)-8-sulfanylidene-9H-purine-2,6-dione. Its molecular formula is C11H16N4O2S, and it has a CAS number of 126118-61-4. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-7-(3-methylbutyl)-8-sulfanylidene-9H-purine-2,6-dione |

| Molecular Formula | C11H16N4O2S |

| CAS Number | 126118-61-4 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition/Activation : It can inhibit or activate various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activities, influencing signal transduction pathways.

- Gene Expression Alteration : It can affect the transcriptional and translational processes of specific genes.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antioxidant Activity : Research indicates that compounds in the purine family can exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Anticancer Potential : Preliminary studies suggest that this compound may show promise in cancer therapy by inhibiting tumor growth through modulation of gene expression related to cell proliferation.

Case Studies

- In Vitro Studies : A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Another investigation focused on the compound's ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could be beneficial in conditions like gout.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other well-known purines:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Caffeine | Stimulant effects | Methylxanthine derivative |

| Theobromine | Mild stimulant effects | Found in chocolate |

| Allopurinol | Gout treatment | Xanthine oxidase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.